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Compound of Interest

Compound Name: Trioctadecyl phosphite

CAS No.: 2082-80-6

Cat. No.: B1581276

Get Quote

Executive Summary & Chemical Profile
Trioctadecyl phosphite (often referred to as Tristearyl phosphite) is a trivalent

organophosphorus antioxidant used extensively to stabilize polyolefins and styrenic polymers

against thermo-oxidative degradation. In pharmaceutical development, it is a critical

"Extractable & Leachable" (E&L) target, often migrating from plastic packaging into drug

formulations.[1]

Accurate spectroscopic characterization is required to distinguish the active antioxidant

(trivalent phosphite) from its inactive oxidation product (pentavalent phosphate) and its

hydrolysis breakdown products (stearyl alcohol and mono/di-phosphonates).
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Property Detail

Chemical Name Trioctadecyl phosphite

Synonyms
Tristearyl phosphite; Phosphorous acid,

trioctadecyl ester

CAS Registry Number 2502-69-4

Molecular Formula

Molecular Weight ~831.4 g/mol

Structure

Infrared Spectroscopy (FT-IR)
Role: Rapid qualitative screening and solid-state identification.

FT-IR is the primary tool for checking bulk material identity. The spectrum is dominated by the

long aliphatic chains, making the "fingerprint" region (1200–600 cm⁻¹) critical for identifying the

phosphorus environment.

Diagnostic Peak Assignments
The following table summarizes the critical absorptions. Note that the absence of a band at

1200–1300 cm⁻¹ is the primary indicator of purity (lack of oxidation).
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Frequency (cm⁻¹) Vibration Mode
Structural
Assignment

Diagnostic Note

2950–2850 Aliphatic Chain

Very strong. Overlaps

with all

lipids/stearates.

1470, 1380
/

bend

Standard alkane

bending modes.

1050–950 Aliphatic Ester

Key ID Peak. Strong,

broad band

characteristic of

phosphites.

~850–750 P-O stretch
Lower frequency

skeletal vibration.

Absence Phosphoryl

If a peak appears at

1250–1280 cm⁻¹, the

sample is oxidized

(Phosphate).

Absence Hydroxyl

If a peak appears at

3300–3500 cm⁻¹, the

sample is hydrolyzed

(Stearyl alcohol).

Experimental Protocol: FT-IR
Sample Prep: Analyze neat if liquid/low-melt solid using ATR (Attenuated Total Reflectance)

with a Diamond or ZnSe crystal. If solid, prepare a KBr pellet (1% w/w) to avoid pressure-

induced oxidation during grinding.

Parameters: 32 scans, 4 cm⁻¹ resolution.

Validation: Verify background (air) is clean. Ensure the P-O-C band at ~1000 cm⁻¹ is at least

5x the noise floor.
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Nuclear Magnetic Resonance (NMR)
Role: Definitive structural elucidation, purity assay, and degradation analysis.[2]

NMR is the gold standard for distinguishing the oxidation state of the phosphorus atom. Both

³¹P and ¹H nuclei are essential.

A. ³¹P NMR (Phosphorus-31)
This is the most specific test. Trivalent phosphorus (Phosphite) resonates at a significantly

lower field (higher ppm) than pentavalent phosphorus (Phosphate).

Solvent:

(Deuterated Chloroform) or

(Benzene-d6) for solubility. Standard: 85%

(external) = 0.0 ppm.[3]

Species
Chemical Shift (

ppm)
Multiplicity Interpretation

Trioctadecyl

Phosphite
139.0 – 141.0 Singlet

Active Antioxidant

(P³⁺).

Trioctadecyl

Phosphate
-1.0 – +1.0 Singlet

Oxidized degradation

product (P⁵⁺).

Dialkyl H-

Phosphonate
5.0 – 10.0

Doublet (

Hz)

Hydrolysis product.

Note the giant

coupling constant.

B. ¹H NMR (Proton)
The proton spectrum confirms the tri-ester structure and the integrity of the stearyl chains.

Solvent:

(Residual peak at 7.26 ppm).

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.rsc.org/suppdata/cc/b9/b926684d/b926684d.pdf
https://chem.ch.huji.ac.il/nmr/techniques/1d/row3/p.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1581276?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift
(

ppm)

Integration Multiplicity Assignment
Structural
Insight

0.88 9H Triplet (Terminal)
Confirms three

C18 chains.

1.25 ~84H Broad Singlet
Bulk methylene

backbone.

1.65 6H Multiplet
Methylene beta

to Oxygen.

3.90 – 4.10 6H Quartet/Multiplet
(

)

Diagnostic.

Coupled to ³¹P (

Hz).

Experimental Protocol: NMR
Preparation: Dissolve ~20 mg of sample in 0.6 mL

. Ensure the solution is clear; turbidity indicates hydrolysis products (stearyl alcohol is less
soluble in cold chloroform than the phosphite).

Acquisition (³¹P):

Pulse sequence: zgpg30 (inverse gated decoupling recommended for quantitation to

minimize NOE).

Relaxation Delay (D1): >5 seconds (Phosphorus relaxes slowly; short D1 underestimates

purity).

Scans: 64–128.

Acquisition (¹H):

Standard proton parameters (D1 = 1-2 sec).
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Self-Validation: The integration of the

protons (4.0 ppm) must be exactly 2/3 of the terminal methyl protons (0.88 ppm). Deviation
implies chain cleavage or impurity.

Degradation Pathways & Analytical Logic
Understanding the degradation is vital for interpreting spectra in drug packaging studies. The

phosphite sacrifices itself to protect the polymer, forming a phosphate. Moisture causes

hydrolysis.

Visualizing the Pathway

Trioctadecyl Phosphite
(Active)

31P: ~140 ppm

Trioctadecyl Phosphate
(Inactive)

31P: ~0 ppm
 Oxidation (+ROOH)

Dialkyl H-Phosphonate
(Hydrolysis)

31P: 5-10 ppm (Doublet)

 Hydrolysis (+H2O)
Stearyl Alcohol

(Leachable)
No 31P Signal

 Further Hydrolysis

Click to download full resolution via product page

Figure 1: Mechanistic degradation pathway of Trioctadecyl phosphite showing characteristic

³¹P NMR shifts for each species.

Analytical Workflow
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Unknown Sample / Extract

Step 1: FT-IR Screen
Check 1250 cm-1 (P=O)

P=O Band Present?

Step 2: NMR Prep
Solvent: CDCl3

Yes or No
(Need Quantitation)

Step 3: 31P NMR
Range: -10 to 160 ppm

Signal @ 140 ppm only
CONCLUSION: Pure Phosphite

Signals @ 140 & 0 ppm
CONCLUSION: Partial Oxidation

Doublet @ 8 ppm
CONCLUSION: Hydrolysis

Click to download full resolution via product page

Figure 2: Decision tree for spectroscopic validation of phosphite antioxidant integrity.

Extractables & Leachables (E&L) Context
In drug development, Trioctadecyl phosphite is a "Class 1" extractable concern. It is lipophilic

(LogP > 15), meaning it strongly migrates into lipid-based drug formulations (e.g., propofol,

liposomes) or creams.

Toxicological Relevance: While the phosphite itself has low acute toxicity, its breakdown

products (stearyl alcohol) can alter the physical stability of the drug formulation (emulsion
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breakage).

Regulatory Limit: The identification threshold (AET) usually requires detection limits in the

ppm range.

Methodology: For trace analysis (sub-NMR sensitivity), LC-MS/MS is required. However,

NMR remains the primary method for reference standard certification before LC-MS

calibration curves are built.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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